molecular formula C12H10N2O2S B14463193 Carbanilic acid, 4-thiocyanato-2-butynyl ester CAS No. 73623-23-1

Carbanilic acid, 4-thiocyanato-2-butynyl ester

Cat. No.: B14463193
CAS No.: 73623-23-1
M. Wt: 246.29 g/mol
InChI Key: ZYMKQLSJPXXGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbanilic acid, 4-thiocyanato-2-butynyl ester is an organic compound with the molecular formula C12H10N2O2S. It is characterized by the presence of a thiocyanate group and a butynyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbanilic acid, 4-thiocyanato-2-butynyl ester typically involves the esterification of carbanilic acid with 4-thiocyanato-2-butynyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds via the Fischer esterification mechanism . The reaction conditions generally include heating the reactants under reflux in the presence of the acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain the desired compound .

Mechanism of Action

The mechanism of action of carbanilic acid, 4-thiocyanato-2-butynyl ester involves its interaction with specific molecular targets and pathways. The thiocyanate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Carbanilic acid, 4-thiocyanato-2-butynyl ester is unique due to the presence of both the thiocyanate and butynyl ester groups, which confer distinct chemical and biological properties.

Properties

CAS No.

73623-23-1

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

but-2-ynyl N-(4-thiocyanatophenyl)carbamate

InChI

InChI=1S/C12H10N2O2S/c1-2-3-8-16-12(15)14-10-4-6-11(7-5-10)17-9-13/h4-7H,8H2,1H3,(H,14,15)

InChI Key

ZYMKQLSJPXXGRO-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC(=O)NC1=CC=C(C=C1)SC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.